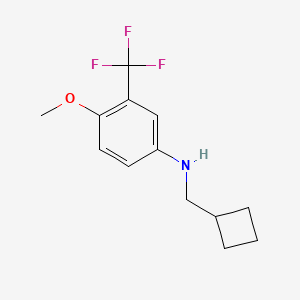
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment due to its ability to target EGFR, which is often overexpressed in cancer cells.
Wirkmechanismus
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline works by binding to the EGFR protein and inhibiting its activity. EGFR is a receptor tyrosine kinase that is often overexpressed in cancer cells, and plays a key role in the growth and survival of these cells. By inhibiting EGFR activity, N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline can slow down or stop the growth of cancer cells.
Biochemische Und Physiologische Effekte
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline has been shown to have a number of biochemical and physiological effects in cancer cells. It can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. It can also inhibit the migration and invasion of cancer cells, and can sensitize these cells to other anti-cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline for lab experiments is that it is a highly specific inhibitor of EGFR. This means that it can be used to study the role of EGFR in cancer cells without affecting other signaling pathways. However, one limitation of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is that it has a relatively short half-life, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are a number of different future directions for research on N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline. One potential area of investigation is the use of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline in combination with other anti-cancer therapies, such as chemotherapy or radiation therapy. Another area of research could be the development of more potent and selective EGFR inhibitors based on the structure of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline. Finally, further research could be done to better understand the mechanism of action of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline and its effects on cancer cells.
Synthesemethoden
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-bromoanisole with cyclobutylmethyl magnesium bromide to form 4-methoxy-3-(cyclobutylmethyl)anisole. This intermediate is then reacted with trifluoroacetic acid to form N-(cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline, which is the final product.
Wissenschaftliche Forschungsanwendungen
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated as a potential therapy for a variety of different types of cancer, including breast cancer, lung cancer, and head and neck cancer.
Eigenschaften
IUPAC Name |
N-(cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-18-12-6-5-10(7-11(12)13(14,15)16)17-8-9-3-2-4-9/h5-7,9,17H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPGVJWLNSZHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404781 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

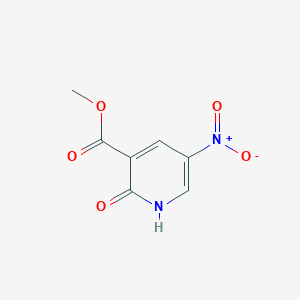
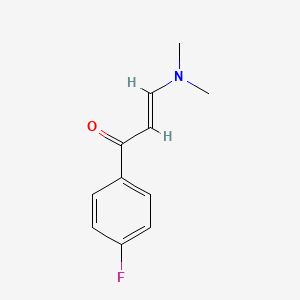
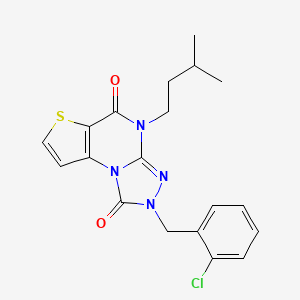
![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)
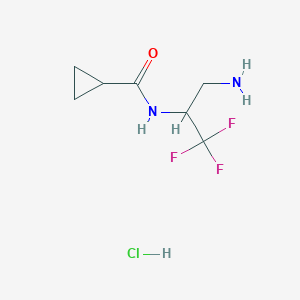
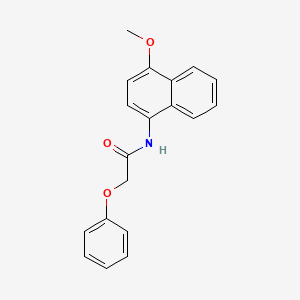
![3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666009.png)
![3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2666011.png)
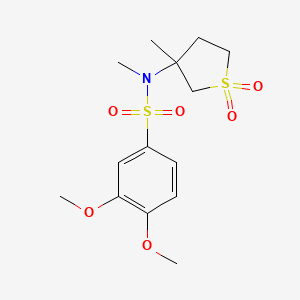
![1-[6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-isopropylpiperidine-4-carboxamide](/img/structure/B2666015.png)
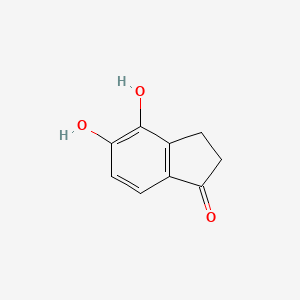
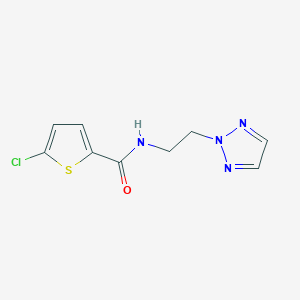
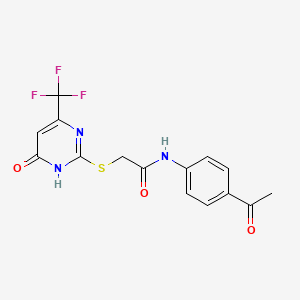
![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methoxyphenyl)methoxy]amine](/img/structure/B2666020.png)